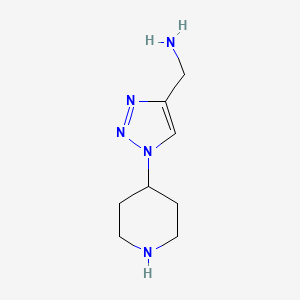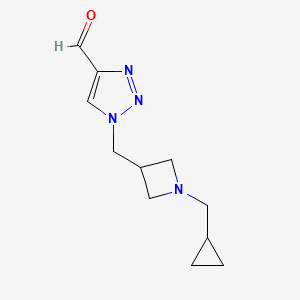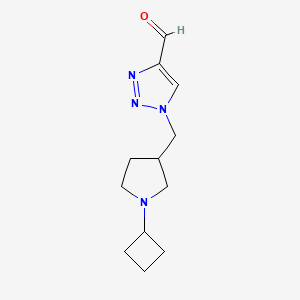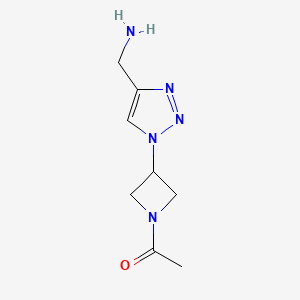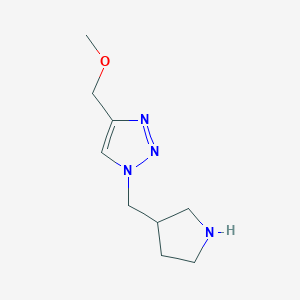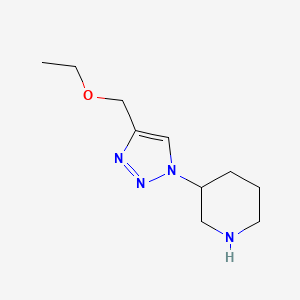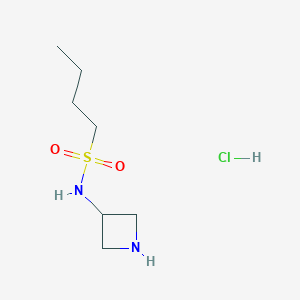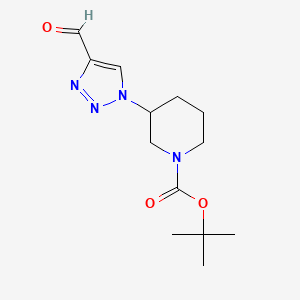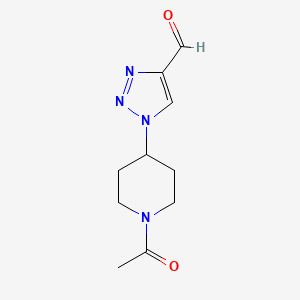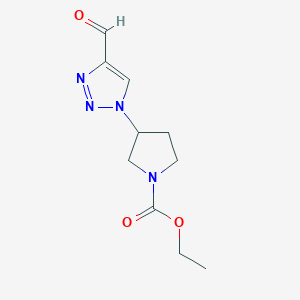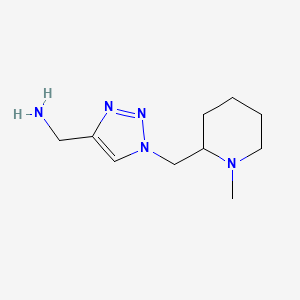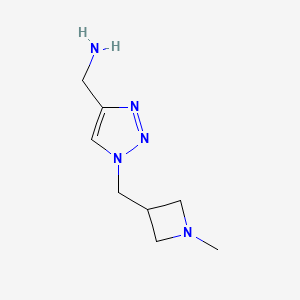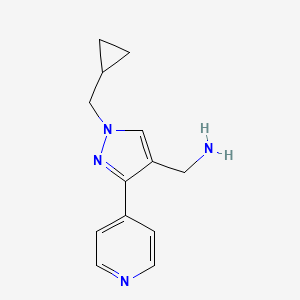
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
説明
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, commonly known as CPMP, is a synthetic compound with a wide range of applications in the scientific research and medical fields. CPMP is a member of the pyrazolopyrimidine family and is used as a ligand for various receptors in the body. It has been studied for its potential role in modulating the activities of various enzymes, receptors, and intracellular signaling pathways. CPMP has been used in laboratory experiments to study the effects of various drugs on cell function and to investigate the biochemical and physiological effects of drugs on the body.
科学的研究の応用
CPMP has been studied in many scientific research applications. It has been used as a ligand for various receptors in the body, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been used to study the effects of various drugs on cell function and to investigate the biochemical and physiological effects of drugs on the body. CPMP has also been used to study the effects of various drugs on the development of cancer cells.
作用機序
CPMP acts as a ligand for various receptors in the body, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. When CPMP binds to these receptors, it activates the intracellular signaling pathways, which can lead to changes in cell function. CPMP also acts as an agonist for the serotonin 5-HT2A receptor, which can lead to increased serotonin levels in the brain.
Biochemical and Physiological Effects
CPMP has been studied for its potential role in modulating the activities of various enzymes, receptors, and intracellular signaling pathways. It has been shown to increase the activity of the enzyme catechol-O-methyltransferase, which is involved in the metabolism of dopamine and other catecholamines. CPMP has also been shown to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic adenosine monophosphate (cAMP). CPMP has also been shown to increase the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
実験室実験の利点と制限
CPMP is an ideal compound to use in laboratory experiments due to its stability, ease of synthesis, and low cost. It is also a highly selective ligand for various receptors in the body, making it useful for studying the effects of various drugs on cell function. However, CPMP is not soluble in water and is not very stable in acidic conditions, so it must be stored and handled carefully in the laboratory.
将来の方向性
The potential applications of CPMP in scientific research and medical fields are still being explored. One potential future direction is to investigate the effects of CPMP on other receptors and enzymes, such as the glutamate NMDA receptor and the enzyme phospholipase A2. Another potential future direction is to investigate the effects of CPMP on the development of cancer cells. Additionally, further research could be conducted to investigate the potential therapeutic applications of CPMP in the treatment of various diseases. Finally, more research could be conducted to investigate the effects of CPMP on the brain and behavior, as it has been shown to modulate the activity of various neurotransmitters.
特性
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVZNAPIOOKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




